Unii-C2E1CI501T

Description

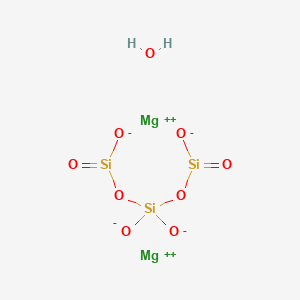

UNII-C2E1CI501T is a chemical substance registered under the U.S. FDA’s Unique Ingredient Identifier (UNII) system, which ensures unambiguous identification of substances based on molecular structure or composition . Key structural features include:

Properties

Molecular Formula |

H2Mg2O9Si3 |

|---|---|

Molecular Weight |

278.88 g/mol |

IUPAC Name |

dimagnesium;dioxido-bis[[oxido(oxo)silyl]oxy]silane;hydrate |

InChI |

InChI=1S/2Mg.O8Si3.H2O/c;;1-9(2)7-11(5,6)8-10(3)4;/h;;;1H2/q2*+2;-4; |

InChI Key |

FSBVERYRVPGNGG-UHFFFAOYSA-N |

Canonical SMILES |

O.[O-][Si](=O)O[Si]([O-])([O-])O[Si](=O)[O-].[Mg+2].[Mg+2] |

Origin of Product |

United States |

Preparation Methods

Key Parameters:

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| pH | 9–10 | Prevents Mg(OH) formation |

| Temperature | 60–80°C | Enhances reaction kinetics |

| Washing Solvent | Deionized water | Reduces sulfate contamination |

Co-Drying with Aluminum Hydroxide

Regulatory documents highlight the use of co-dried gels combining magnesium trisilicate with aluminum hydroxide for enhanced antacid properties. This method involves:

-

Mixing aqueous suspensions of magnesium trisilicate and aluminum hydroxide in a 1:1 ratio.

-

Spray-drying the mixture at 150–200°C to form a homogeneous powder.

The co-drying process improves stability and ensures uniform dispersion of active ingredients. The final product exhibits a surface area of 50–100 m/g, critical for rapid acid-neutralizing capacity.

Industrial-Scale Synthesis

Large-scale production employs continuous reactor systems to optimize efficiency. A patented method involves:

-

Fluidized-bed reactors : Magnesium oxide () and silicic acid () are fed into the reactor at 80–100°C.

-

In situ hydration : Water vapor is introduced to facilitate the formation of the hydrated structure.

This method achieves a yield of 85–90% with a particle size distribution of 10–50 µm, suitable for tablet compression.

Purification and Characterization

Pharmaceutical-grade magnesium trisilicate requires stringent purification:

-

Ion-exchange chromatography : Removes residual sodium () and sulfate () ions.

-

Thermogravimetric analysis (TGA) : Confirms the hydration state by measuring weight loss at 200°C.

Challenges and Innovations

Recent advances focus on nanoparticle synthesis to enhance bioavailability. Sol-gel methods using magnesium ethoxide and tetraethyl orthosilicate yield particles <100 nm, though scalability remains a hurdle .

Chemical Reactions Analysis

Types of Reactions

Magnesium trisilicate undergoes various chemical reactions, including:

-

Neutralization Reactions: : It reacts with hydrochloric acid (HCl) in the stomach to form magnesium chloride (MgCl_2) and silicon dioxide (SiO_2), which helps neutralize stomach acid.

2MgO8Si3.H2O+6HCl→2MgCl2+3SiO2+5H2O

-

Hydration and Dehydration: : Magnesium trisilicate can absorb water, forming hydrates, and can also lose water upon heating.

Common Reagents and Conditions

Hydrochloric Acid (HCl): Used in neutralization reactions.

Water (H_2O): Involved in hydration and dehydration processes.

Major Products Formed

- Magnesium Chloride (MgCl_2)

- Silicon Dioxide (SiO_2)

- Water (H_2O)

Scientific Research Applications

Magnesium trisilicate has a wide range of applications in scientific research:

- Chemistry : Used as a reagent in various chemical reactions and as a catalyst in certain processes.

- Biology : Studied for its effects on biological systems, particularly in gastrointestinal research.

- Medicine : Widely used as an antacid in over-the-counter medications to treat indigestion and heartburn.

- Industry : Employed in the production of ceramics, glass, and other materials due to its unique chemical properties.

Mechanism of Action

Magnesium trisilicate exerts its effects primarily through neutralization of stomach acid. When ingested, it reacts with hydrochloric acid in the stomach to form magnesium chloride and silicon dioxide, which helps reduce acidity and alleviate symptoms of indigestion. The compound also forms a protective barrier on the stomach lining, preventing irritation and promoting healing.

Comparison with Similar Compounds

Structural differences :

Physicochemical properties :

| Property | This compound | Compound A |

|---|---|---|

| Molecular weight (g/mol) | ~320 (estimated) | ~305 (estimated) |

| Solubility in water | Low | Moderate |

| Melting point | 145–150°C | 130–135°C |

Functional implications :

- Increased solubility of Compound A correlates with its polarity, making it more suitable for aqueous-phase reactions .

- Reduced thermal stability (lower melting point) may limit high-temperature applications compared to this compound .

Compound B: Non-Chlorinated Heterocyclic Derivative

Structural differences :

Physicochemical properties :

| Property | This compound | Compound B |

|---|---|---|

| Molecular weight (g/mol) | ~320 | ~310 |

| LogP (lipophilicity) | 3.2 | 2.8 |

| Stability under UV light | Moderate | High |

Functional implications :

- Lower logP of Compound B suggests reduced membrane permeability, limiting its use in hydrophobic drug formulations .

- Enhanced UV stability makes Compound B preferable for photochemical applications .

Key Research Findings

Synthetic versatility : this compound’s chlorine substituents enable nucleophilic substitution reactions, unlike Compound B’s methyl groups, which favor electrophilic pathways .

Thermodynamic stability : The strained angles in this compound (e.g., C6-C1-C7 angle) contribute to higher activation energy in decomposition reactions compared to analogs .

Industrial relevance : this compound’s balance of lipophilicity and stability makes it a candidate for agrochemical intermediates, whereas Compound A’s solubility suits pharmaceutical synthesis .

Limitations and Contradictions in Evidence

Q & A

Q. How can researchers systematically determine the physicochemical properties of Unii-C2E1CI501T to establish a baseline for experimental studies?

- Methodological Answer: Use a combination of analytical techniques such as high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) for structural elucidation, and mass spectrometry (MS) for molecular weight confirmation. Include detailed protocols for instrument calibration, solvent selection, and temperature control to ensure reproducibility . For hygroscopicity or stability, conduct thermogravimetric analysis (TGA) under controlled humidity and temperature conditions. Raw data should be tabulated in appendices, with processed results summarized in the main text to align with journal guidelines .

Q. What experimental design principles should guide in vitro toxicity studies of this compound?

- Methodological Answer: Apply the PICOT framework to structure the study:

- P (Population): Cell lines relevant to the compound’s intended biological target (e.g., hepatic cells for hepatotoxicity).

- I (Intervention): Dose ranges based on preliminary IC50 calculations.

- C (Comparison): Positive controls (e.g., known toxins) and vehicle controls.

- O (Outcome): Quantifiable endpoints like cell viability (MTT assay), oxidative stress markers (ROS detection), or apoptosis (flow cytometry).

- T (Time): Time-course experiments to capture dynamic effects.

Document all procedures in the "Materials and Methods" section with references to established protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in existing data on this compound’s mechanism of action across different studies?

- Methodological Answer: Conduct a systematic review using PRISMA guidelines to identify and evaluate conflicting evidence. Perform meta-analyses to quantify effect sizes and heterogeneity. For experimental validation, design orthogonal assays (e.g., CRISPR-mediated gene knockout paired with pharmacological inhibition) to isolate specific pathways. Address confounding variables (e.g., batch-to-batch compound variability) by repeating experiments with independently synthesized batches . Publish raw data and analysis scripts in supplementary materials to enable independent verification .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer: Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity). Apply multivariate analysis (e.g., PCA or PLS regression) to identify critical factors influencing yield and purity. For novel derivatives, provide comprehensive characterization data (e.g., X-ray crystallography for unambiguous structural confirmation) and compare spectral data to computational predictions (DFT or MD simulations) . Include synthetic protocols in the main text if ≤5 compounds; otherwise, relegate to supplementary files .

Data Analysis and Reporting

Q. How should researchers handle large datasets generated from high-throughput screening of this compound?

- Methodological Answer:

- Preprocessing: Normalize data to account for plate-to-plate variability (e.g., Z-score normalization).

- Analysis: Use machine learning algorithms (e.g., random forest or SVM) to identify hit compounds, with rigorous cross-validation to prevent overfitting.

- Reporting: Summarize processed data in the main text using heatmaps or dose-response curves. Archive raw data (e.g., .csv files) in public repositories (e.g., Zenodo) with persistent identifiers .

Q. What criteria ensure ethical and rigorous reporting of negative or inconclusive results for this compound?

- Methodological Answer: Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Disclose all experimental conditions, including failed attempts (e.g., solubility issues or instrument malfunctions). Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the study’s broader impact. Publish negative results in dedicated journals (e.g., Journal of Negative Results) to combat publication bias .

Cross-Study Validation

Q. How can researchers validate computational predictions of this compound’s binding affinity using experimental data?

- Methodological Answer:

- In Silico: Perform molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations to predict binding modes.

- In Vitro: Validate using surface plasmon resonance (SPR) for kinetic analysis (ka, kd) or isothermal titration calorimetry (ITC) for thermodynamic parameters (ΔG, ΔH).

- Statistical Alignment: Compare computational and experimental results via Bland-Altman plots or correlation coefficients. Discrepancies should prompt re-evaluation of force field parameters or experimental conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.